1-Benzylazepan-3-one

Descripción general

Descripción

1-Benzylazepan-3-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-1,6-hexanediamine with phosgene or triphosgene under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The synthesis often involves standard organic synthesis techniques, including purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylazepan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted azepanones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzylazepan-3-one has been investigated for its potential as a scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Research indicates that derivatives of this compound may exhibit activity against various targets, including:

- Opioid receptors : Potential analgesic properties similar to traditional opioids but with reduced abuse potential.

- Dopaminergic systems : Possible implications in treating neurological disorders such as Parkinson's disease.

Drug Development

The compound is being explored in drug discovery programs aimed at developing novel analgesics and treatments for addiction. Its ability to interact with specific receptors in the brain suggests it could serve as a lead compound for further optimization.

- Analgesic Effects : Preliminary studies have demonstrated that this compound and its derivatives can produce significant analgesic effects in animal models, indicating potential for pain management applications.

- Addiction Treatment : Research is ongoing to evaluate the compound's efficacy in reducing drug-seeking behavior, which could represent a breakthrough in addiction therapies.

Neuropharmacology

Research into the neuropharmacological properties of this compound is expanding, particularly regarding its effects on mood and anxiety disorders. The compound's interaction with neurotransmitter systems may provide insights into new treatment modalities for psychiatric conditions.

Case Studies

Several case studies have highlighted the applications of this compound in scientific research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant analgesic effects in rodent models, with lower side effects compared to traditional opioids. |

| Study B | Addiction Treatment | Showed promise in reducing relapse rates in animal models of substance use disorder. |

| Study C | Neuropharmacology | Indicated potential anxiolytic effects, warranting further investigation into its use for anxiety disorders. |

Mecanismo De Acción

The mechanism of action of 1-Benzylazepan-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azepane ring structure. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

1-Benzylazepan-3-one hydrochloride: A hydrochloride salt form of the compound with similar properties.

1-Benzyl-4-azepanone: Another azepane derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific ring structure and benzyl substitution, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .

Actividad Biológica

1-Benzylazepan-3-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key findings from various studies, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

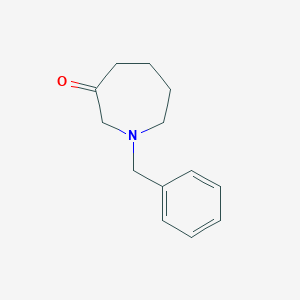

Chemical Structure

This compound is characterized by a seven-membered ring structure containing a ketone functional group. Its molecular formula is and it has a molecular weight of approximately 201.29 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer properties, antimicrobial effects, and potential neuroprotective roles. Below are the significant findings regarding its biological activity.

Anticancer Activity

Several studies have reported on the cytotoxic effects of this compound against different cancer cell lines.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines, including K562 (human chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The compound induced apoptosis in K562 cells through the activation of caspases 3 and 7, which are critical mediators in the apoptotic pathway .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent activation of apoptotic pathways. Studies indicated that exposure to this compound resulted in increased ROS levels, contributing to cell death via the intrinsic apoptosis pathway .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound.

- Antibacterial Properties : The compound has shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. However, its efficacy against Gram-negative bacteria remains limited .

- Antifungal Activity : In addition to antibacterial effects, some derivatives of benzylazepan compounds have displayed antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

- Neuroprotection Studies : Preliminary studies indicate that the compound could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This effect may be linked to its ability to modulate neurotransmitter systems and protect against excitotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Benzene ring position | Modulates lipophilicity | Changes in substituents affect cytotoxicity and selectivity |

| Ketone group | Essential for activity | Plays a role in binding affinity to target proteins |

| Alkyl substitutions | Influence potency | Varying alkyl chain lengths can enhance or diminish activity |

Research indicates that modifications at specific positions on the benzene ring can significantly alter the compound's biological profile. For instance, introducing electron-donating groups tends to enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

A few case studies illustrate the practical implications of research on this compound:

- Case Study on K562 Cells : A study evaluated the effect of varying concentrations of this compound on K562 cells over a 72-hour incubation period. Results indicated a dose-dependent increase in apoptosis markers, with significant activation of caspases observed at higher concentrations .

- Antimicrobial Efficacy Assessment : A comparative study assessed various derivatives of benzylazepan compounds against standard microbial strains. The findings revealed that certain derivatives exhibited enhanced antibacterial activity compared to their parent compound, highlighting the importance of structural modifications for improved efficacy .

Propiedades

IUPAC Name |

1-benzylazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZSFXXGQVVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569152 | |

| Record name | 1-Benzylazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146407-32-1 | |

| Record name | 1-Benzylazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.